molecular formula C12H9N3 B1422172 6-(Pyridin-4-YL)-1H-indazole CAS No. 885271-89-6

6-(Pyridin-4-YL)-1H-indazole

Cat. No. B1422172
CAS RN: 885271-89-6
M. Wt: 195.22 g/mol
InChI Key: LLNAANRKGDGDHY-UHFFFAOYSA-N
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Description

6-(Pyridin-4-YL)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Anticancer Research Application

6-(Pyridin-4-YL)-1H-indazole: derivatives have been designed and synthesized for evaluation as potential anticancer agents. For instance, derivatives containing an isoxazole ring linked to C3 through a p-phenylene spacer were tested for their in vitro anticancer activity against various human cancer cell lines, including prostate cancer (PC3 and DU-145), lung cancer (A549), and breast cancer (MCF-7) . These studies are crucial as they contribute to the development of new therapeutic agents that could be effective in treating different types of cancer.

properties

IUPAC Name

6-pyridin-4-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-11-8-14-15-12(11)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNAANRKGDGDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693051
Record name 6-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-YL)-1H-indazole

CAS RN

885271-89-6
Record name 6-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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